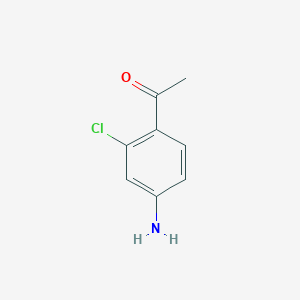

1-(4-Amino-2-chlorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWDKRVMIBKYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508441 | |

| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72531-23-8 | |

| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Amino-2-chlorophenyl)ethanone CAS number 72531-23-8

Beginning Data Collection

I've started gathering essential information about 1-(4-Amino -2-chlorophenyl)ethanone. My initial focus is on its chemical properties, synthesis, and research/drug development applications. Next, I plan to analyze the data I've gathered.

Defining the Scope

I'm now zeroing in on defining the scope for the in-depth guide. I'll structure it logically, beginning with an introduction and then diving into its physicochemical properties. I'll then cover detailed synthesis protocols and conclude with a discussion of its applications, especially in drug development. I am working on the experimental protocol.

Analyzing Key Aspects

I am now performing a detailed data analysis, focusing on spectroscopic data, solubility, and safety information to lay a foundation for the guide. Furthermore, I'm examining its role as an intermediate in creating more complex molecules, particularly pharmaceuticals. I am compiling experimental protocols and will structure the in-depth guide with this data. I have begun creating a DOT graph to visualize the synthetic process.

1-(4-Amino-2-chlorophenyl)ethanone chemical properties

An In-depth Technical Guide to 1-(4-Amino-2-chlorophenyl)ethanone (CAS: 72531-23-8)

Abstract

This compound, also known as 4-Amino-2-chloroacetophenone, is a substituted aromatic ketone of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring an acetophenone core functionalized with a nucleophilic amino group and an electron-withdrawing chloro group at strategic positions, renders it a versatile precursor for the synthesis of a wide array of complex molecules.[1] The strategic placement of these functional groups dictates its unique reactivity, allowing for selective transformations at the amino group, the carbonyl moiety, the aromatic ring, and the alpha-methyl group. This guide provides a comprehensive overview of its chemical and physical properties, a predictive analysis of its spectral characteristics, detailed synthesis protocols, and an exploration of its reactivity and potential applications, particularly in the synthesis of heterocyclic compounds and novel pharmaceutical scaffolds.[2][3] Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its application in synthetic chemistry. These characteristics influence reaction conditions, solvent selection, and purification methods.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 72531-23-8 | [ChemScene][4] |

| Molecular Formula | C₈H₈ClNO | [ChemScene][4] |

| Molecular Weight | 169.61 g/mol | [ChemScene][4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Amino-2-chloroacetophenone | [ChemScene][4] |

| SMILES | CC(=O)C1=C(C=C(C=C1)N)Cl | [ChemScene][4] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Notes | Source |

| Appearance | Solid (predicted) | Based on similar substituted acetophenones. | N/A |

| Melting Point | Not available | Experimental data not found in public literature. | N/A |

| Boiling Point | Not available | Experimental data not found in public literature. | N/A |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | Computational prediction. | [ChemScene][4] |

| LogP (Octanol/Water Partition Coeff.) | 2.1248 | Computational prediction, indicates moderate lipophilicity. | [ChemScene][4] |

| Hydrogen Bond Donors | 1 | From the -NH₂ group. | [ChemScene][4] |

| Hydrogen Bond Acceptors | 2 | From the N atom and C=O oxygen. | [ChemScene][4] |

| Rotatable Bonds | 1 | The bond between the acetyl group and the aromatic ring. | [ChemScene][4] |

Spectral Analysis: A Predictive Framework

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet around δ 2.5 ppm. The aromatic region would be complex due to the substitution pattern. The proton ortho to the amino group (at C5) would be the most upfield, likely a doublet around δ 6.7-6.9 ppm. The proton ortho to the chloro group (at C3) would be a doublet at a more downfield position, perhaps δ 7.2-7.4 ppm. The proton between the amino and chloro groups (at C5) would appear as a doublet of doublets. The amine protons (-NH₂) would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbonyl carbon (-C=O) is expected to have the most downfield shift, typically >195 ppm. The aromatic carbons will appear between δ 115-150 ppm, with the carbon bearing the amino group (C4) being significantly shielded (upfield) and the carbon attached to the carbonyl group (C1) being deshielded (downfield). The methyl carbon (-CH₃) will be the most upfield signal, likely around δ 25-30 ppm.

-

Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 169. The presence of a chlorine atom will be confirmed by a characteristic M+2 peak at m/z 171, with an intensity approximately one-third that of the M⁺ peak. A prominent fragment would be the acylium ion [M-CH₃]⁺ at m/z 154, resulting from the loss of the methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Two distinct N-H stretching bands for the primary amine are expected in the 3300-3500 cm⁻¹ region. A strong, sharp absorption for the carbonyl (C=O) stretch of the ketone will be present around 1660-1680 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range, and the C-Cl stretch will be observed in the fingerprint region, typically around 700-800 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound typically proceeds via electrophilic aromatic substitution on a readily available precursor, 4-aminoacetophenone.[5] Its reactivity is governed by the interplay of its three primary functional groups.

Rationale and Synthesis Protocol

The most logical synthetic route is the selective chlorination of 4-aminoacetophenone. The amino group is a powerful activating, ortho-para director. Since the para position is blocked by the acetyl group, electrophilic attack is directed to the positions ortho to the amine (C3 and C5). To achieve selective mono-chlorination at the C2 position (which is ortho to the acetyl group and meta to the amino group), specialized chlorinating agents are necessary to overcome the directing effects of the powerful amino group.[6]

A reported method involves the in situ generation of a milder chlorinating agent.[5] For instance, the use of iodobenzene dichloride, generated from iodobenzene and chlorine gas, has been shown to be effective for the selective monochlorination of anilines.[5]

Protocol: Representative Synthesis of this compound Hydrochloride [6]

This protocol is based on analogous transformations and should be optimized for specific laboratory conditions.

-

Reagent Preparation: In a suitable reaction vessel protected from light, suspend 4-aminoacetophenone (1.0 equiv) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0°C.

-

Chlorination: Slowly add a solution of a selective chlorinating agent (e.g., a pre-formed or in situ generated N-chlorosuccinimide or a similar reagent, 1.1 equiv) while maintaining the temperature at 0°C. The choice of chlorinating agent is critical to favor chlorination at the position ortho to the acetyl group.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the salt.

Synthesis Workflow

The following diagram illustrates the key transformation in the synthesis.

Caption: Synthesis of this compound from 4-Aminoacetophenone.

Reactivity Profile

The unique substitution pattern of this compound provides multiple avenues for synthetic diversification:

-

Amino Group: The nucleophilic -NH₂ group is available for acylation, alkylation, diazotization (to form diazonium salts for subsequent Sandmeyer or coupling reactions), and condensation reactions.[7]

-

Carbonyl Group: The ketone functionality can undergo nucleophilic addition, reduction to a secondary alcohol, or condensation with active methylene compounds (e.g., Claisen-Schmidt condensation) to form chalcone-like structures.[7]

-

Aromatic Ring: The ring is moderately deactivated to further electrophilic substitution due to the chloro and acetyl groups, but the amino group still provides some activation.

-

Intramolecular Cyclization: The ortho-relationship between the chloro and acetyl groups, and the meta-relationship to the amine, makes this compound a valuable precursor for synthesizing heterocyclic systems like quinolines, benzodiazepines, and thiazoles.[3][6]

Applications in Research and Development

Substituted acetophenones are foundational building blocks in medicinal chemistry and materials science.[8][9] While specific applications of this compound are not extensively documented, its structure strongly suggests its utility as a key intermediate.

-

Pharmaceutical Scaffolds: Analogous amino-halo-acetophenones are crucial intermediates in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory drugs, and kinase inhibitors.[10][11] The scaffold of this compound is suitable for constructing inhibitors of enzymes like platelet-derived growth factor receptor β (PDGF-Rβ).[11]

-

Heterocyclic Synthesis: It is an ideal starting material for building complex heterocyclic frameworks. For example, it can be used to synthesize substituted quinolines via Friedländer annulation or related cyclization strategies.[7] It is also a precursor for triazole-containing compounds, which have shown a wide range of biological activities including antiviral, antibacterial, and anticancer properties.[12]

-

Materials Science: The chromophoric system of amino-acetophenones makes them useful in the development of dyes and pigments. Further derivatization can lead to materials with interesting optical or electronic properties.

Safety, Handling, and Storage

As a substituted aromatic amine and ketone, this compound requires careful handling. The following information is based on data for structurally similar compounds and general laboratory safety principles.

Table 3: Hazard Identification and Precautionary Statements (Based on analogous compounds like 2-amino-1-(4-chlorophenyl)ethanone hydrochloride)

| Category | Information |

| GHS Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13][14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 4°C, protected from light.[4] Keep away from strong oxidizing agents and strong bases.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

References

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(2), 708. Available from: [Link]

-

MDPI. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Molecules, 28(370). Available from: [Link]

-

Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone. Available from: [Link]

-

Geronikaki, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6667. Available from: [Link]

-

Al-Hourani, B. J., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4118. Available from: [Link]

-

World Journal of Pharmaceutical Research. (2024). Substituted aceto phenones: Significance and symbolism. Available from: [Link]

- Patent EP0000049A1. (1978). Synthesis of 2-amino-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethanone hydrochloride.

-

Purkh. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available from: [Link]

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Available from: [Link]

-

ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Available from: [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Available from: [Link]

-

Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Available from: [Link]

Sources

- 1. Substituted aceto phenones: Significance and symbolism [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Amino-4'-chloroacetophenone | 7644-03-3 [chemicalbook.com]

- 12. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Amino-2-chlorophenyl)ethanone

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 1-(4-Amino-2-chlorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds to offer a robust framework for the identification and quality control of this important chemical entity. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide leverages established spectroscopic principles and data from structurally related molecules to provide a reliable predictive analysis.

Introduction

This compound is a substituted acetophenone derivative with potential applications as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural features, including a primary amine, a halogenated aromatic ring, and a ketone functional group, give rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for monitoring chemical transformations.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 72531-23-8 | [2] |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

| SMILES | CC(=O)C1=C(C=C(C=C1)N)Cl | [1][2] |

Below is a diagram illustrating the molecular structure and atom numbering scheme for this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of similar aromatic ketones, amines, and halogenated compounds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) | Characteristic for primary amines. Data from p-aminoacetophenone shows similar bands[3]. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H stretching vibrations in benzene derivatives[4]. |

| 2950-2850 | Weak | Aliphatic C-H stretch | Corresponds to the methyl group of the ethanone moiety[4]. |

| ~1670 | Strong | C=O stretch (ketone) | The carbonyl stretch is expected in this region for aryl ketones. Conjugation with the ring and the electron-donating amino group will influence this frequency[5][6]. |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretch | Multiple bands are expected in this region, characteristic of the benzene ring. |

| 1360-1350 | Medium | C-H bend (methyl) | Symmetric bending of the methyl group. |

| 1300-1200 | Medium-Strong | C-N stretch (aromatic amine) | Typical for the stretching vibration of the bond between an aromatic carbon and a nitrogen atom[3]. |

| 1100-1000 | Medium | C-Cl stretch | The position of this band can vary but is expected in this region for aryl chlorides[7][8]. |

| 850-800 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of this band. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background correction using the previously recorded background spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and acetyl groups.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing acetyl group, shifting it downfield. |

| ~6.7 | d | 1H | H-3 | This proton is ortho to the electron-donating amino group, shifting it upfield. |

| ~6.6 | dd | 1H | H-5 | This proton is ortho to the amino group and meta to the acetyl group. |

| ~4.2 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak is often broad. |

| ~2.5 | s | 3H | -CH₃ | The methyl protons of the acetyl group will appear as a singlet. |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~197 | C=O | The carbonyl carbon of an aryl ketone is typically found in this downfield region[9]. |

| ~150 | C-4 | The carbon attached to the amino group is shifted downfield due to the nitrogen's electronegativity and resonance effects. |

| ~135 | C-2 | The carbon bearing the chlorine atom is expected to be downfield. |

| ~132 | C-6 | Aromatic carbon adjacent to the acetyl group. |

| ~130 | C-1 | Quaternary carbon attached to the acetyl group. |

| ~115 | C-5 | Aromatic carbon shielded by the amino group. |

| ~113 | C-3 | Aromatic carbon shielded by the amino group. |

| ~26 | -CH₃ | The methyl carbon of the acetyl group. |

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment | Rationale |

| 169/171 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the ³⁵Cl and ³⁷Cl isotopes. |

| 154/156 | [M - CH₃]⁺ | Loss of the methyl group from the acetyl moiety. |

| 126/128 | [M - COCH₃]⁺ | Loss of the entire acetyl group. |

Experimental Protocol for GC-MS (Electron Ionization):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The compound is vaporized and separated from the solvent and any impurities on the GC column.

-

The separated compound elutes from the GC column and enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation (for EI).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic data presented in this guide, while predictive, offer a solid foundation for the analytical characterization of this compound. The combination of IR, NMR, and MS provides a comprehensive and orthogonal approach to confirming the structure and purity of this compound. It is imperative for researchers to compare experimentally obtained spectra with these predictions to ensure the identity of their material. Any significant deviations from these predicted values may indicate the presence of impurities, isomers, or an incorrect structural assignment.

References

- Chen, J. M. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.

- ResearchGate. (n.d.). Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).

-

Chemsrc. (2025). 1-(4-Aminophenyl)-2-chloroethanone. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)- Mass Spectrum. Retrieved from [Link]

- ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- ResearchGate. (2008). (E)-1-(4-Aminophenyl)ethanone oxime.

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone Infrared Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)- Notes. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)- Mass spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)ethanamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemscene.com [chemscene.com]

- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 7. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 8. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

1-(4-Amino-2-chlorophenyl)ethanone safety and handling

Starting Data Collection

I've initiated the data gathering phase. Right now, I'm concentrating on targeted Google searches to find comprehensive safety and handling information for 1-(4-Amino-2-chlorophenyl)ethanone. This involves poring over MSDS documents, regulatory details from ECHA and PubChem, and searching for any existing literature on its toxicological properties and reactivity. This foundational data will be the bedrock of my assessment.

Defining Hazard Profiles

I'm now analyzing the gathered data, aiming to pinpoint the critical safety hazards associated with the chemical. I'm focusing on identifying acute toxicity risks, potential for skin and eye irritation, and any sensitization concerns. I'll also outline necessary PPE, engineering controls, and safe storage and disposal methods based on my findings.

Developing the Guide Structure

I'm now starting to organize the guide. I'll begin with a targeted literature review through Google searches, focusing on MSDS documents and regulatory databases, such as ECHA and PubChem. After collecting the data, I will analyze it to pinpoint potential hazards, including toxicity, irritation, and sensitization. The guide will begin with an introduction, then focus on hazards, and finally provide detailed protocols for safe handling, emergency procedures, and proper waste disposal.

An In-depth Technical Guide to the Purity and Specifications of 1-(4-Amino-2-chlorophenyl)ethanone for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] 1-(4-Amino-2-chlorophenyl)ethanone, a substituted aromatic amine, serves as a critical building block in the synthesis of various pharmaceutical compounds.[4] Its unique substitution pattern offers a versatile scaffold for medicinal chemists. This guide provides a comprehensive technical overview of the purification, analysis, and quality specifications of this important intermediate, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing robust purification and analytical methods.

| Property | Value | Source |

| CAS Number | 72531-23-8 | [5] |

| Molecular Formula | C₈H₈ClNO | [5] |

| Molecular Weight | 169.61 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Purity (Typical) | ≥98% | [5] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water. | General chemical principles |

Purification Methodologies: Achieving High Purity

The purity of this compound is critical, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove, structurally similar byproducts in subsequent synthetic steps.[6] The two primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[7]

Causality Behind Experimental Choices:

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[7] An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the mother liquor.[7] For a moderately polar compound like this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[8][9]

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.

-

Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and render the solution clear again.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

-

Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[10][11]

Causality Behind Experimental Choices:

For a compound with the polarity of this compound, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), is chosen to provide optimal separation. The ideal mobile phase composition will result in the target compound having an Rf value of approximately 0.2-0.4 on a TLC plate, ensuring good separation from less polar and more polar impurities.[10]

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Standard silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 40%). The exact gradient should be optimized based on TLC analysis.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column, ensuring a flat, undisturbed surface. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica gel.[10]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. This "dry loading" technique is preferable for preventing band broadening.[10] Carefully add the dried silica with the adsorbed compound to the top of the column.

-

Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Purification Method Selection

Caption: Decision workflow for selecting a purification method.

Analytical Methods for Specification Analysis

A robust set of analytical methods is required to confirm the identity and purity of this compound and to quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis and impurity profiling in the pharmaceutical industry.[12][13][14] A reverse-phase HPLC (RP-HPLC) method is most suitable for this compound.

Causality Behind Experimental Choices:

An RP-HPLC method separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).[15] Less polar compounds interact more strongly with the stationary phase and have longer retention times, while more polar compounds elute earlier. The chromophoric nature of the aromatic ring and carbonyl group in this compound allows for sensitive detection using a UV-Vis detector.[15]

Representative HPLC Method

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[15]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be a gradient from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis).

-

Injection Volume: 10 µL.

Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity for identifying unknown impurities.[16]

Causality Behind Experimental Choices:

GC separates compounds based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for structural elucidation. This is particularly useful for identifying process-related impurities and degradation products.[16]

Representative GC-MS Method

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient, for example, starting at 100 °C and ramping to 280 °C.

-

Injection: Split/splitless inlet.

-

MS Detection: Electron ionization (EI) with a scan range of m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum provide a unique fingerprint of the molecule.[17]

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the three protons on the substituted benzene ring.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group (the chemical shift can vary depending on concentration and solvent).

-

Methyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the acetyl group.

Impurity Profiling and Specifications

A thorough understanding of the potential impurities in this compound is crucial for ensuring its quality.[13][14]

Potential Impurities:

-

Starting Materials: Unreacted 4-aminoacetophenone.

-

By-products: Isomeric products from the chlorination reaction (e.g., 1-(4-Amino-3-chlorophenyl)ethanone), and di-chlorinated species.

-

Degradation Products: Aromatic amines can be susceptible to oxidation, potentially forming colored impurities.[5][18] Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[19][20]

Typical Specifications:

A certificate of analysis for this compound intended for pharmaceutical development should include the following specifications:

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |

| Assay | ≥ 98.0% | HPLC |

| Individual Impurity | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 1.0% | HPLC |

| Residual Solvents | To be specified based on the synthetic process (e.g., per ICH Q3C) | GC-HS |

| Loss on Drying | ≤ 0.5% | TGA or Vacuum Oven |

| Heavy Metals | ≤ 20 ppm | ICP-MS or Colorimetric Method |

Conclusion

The quality of this compound as a pharmaceutical intermediate is defined by its purity and a well-characterized impurity profile. This technical guide has outlined the key considerations and methodologies for the purification and analysis of this compound. By applying the principles of recrystallization and chromatography, and utilizing robust analytical techniques such as HPLC, GC-MS, and NMR, researchers and drug development professionals can ensure that this critical building block meets the stringent quality standards required for the synthesis of safe and effective medicines.

References

-

Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025). ResearchGate. Retrieved from [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

-

The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

High-purity amines in pharmaceuticals: Key Insights and Applications. (n.d.). Diplomata Comercial. Retrieved from [Link]

-

Acetophenone Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

-

1-(4-Chlorophenyl)ethanone. (2018). SIELC Technologies. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

The Role of Amine Intermediates in Modern Pharmaceutical Synthesis. (2026). Fine Chemicals. Retrieved from [Link]

- Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. (2015). Google Patents.

-

Impurity profiling and drug characterization: backdrop and approach. (2018). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

Aromatic amine. (n.d.). Wikipedia. Retrieved from [Link]

-

Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. (n.d.). University of Vienna. Retrieved from [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015). Hindawi. Retrieved from [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

-

Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). (n.d.). ResearchGate. Retrieved from [Link]

-

p-Aminoacetophenone. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. Retrieved from [Link]

-

Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses. Retrieved from [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction. (n.d.). NIH. Retrieved from [Link]

-

Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. (2018). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. nbinno.com [nbinno.com]

- 4. Aromatic amine - Wikipedia [en.wikipedia.org]

- 5. ijrpp.com [ijrpp.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mt.com [mt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. veeprho.com [veeprho.com]

- 13. iajps.com [iajps.com]

- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

- 20. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility Profile of 1-(4-Amino-2-chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive examination of the solubility profile of 1-(4-Amino-2-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. A thorough understanding of a compound's solubility is paramount for successful drug development, influencing everything from formulation and bioavailability to process chemistry and analytical method development. This document synthesizes the available physicochemical data, outlines detailed experimental protocols for robust solubility and pKa determination, and provides insights into the analytical quantification of this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of pharmaceutical sciences. For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low and erratic oral bioavailability, hindering the development of effective medicines. Consequently, a comprehensive understanding of a compound's solubility characteristics in various media is a prerequisite for informed decision-making throughout the drug development pipeline.

This compound (Figure 1) is a substituted aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its solubility profile dictates the choice of solvents for reaction chemistry, purification, and crystallization, as well as the feasibility of different formulation strategies. This guide provides a detailed framework for characterizing the solubility of this important intermediate.

Figure 1. Chemical Structure of this compound

CAS Number: 37085-79-5

Molecular Formula: C₈H₈ClNO

Molecular Weight: 169.61 g/mol [1]Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | ChemScene[1] |

| Molecular Weight | 169.61 | ChemScene[1] |

| Predicted XLogP3 | 2.1248 | ChemScene[1] |

| Polar Surface Area | 43.09 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

The predicted octanol-water partition coefficient (XLogP3) of 2.1248 suggests that this compound is a moderately lipophilic compound.[1] This characteristic indicates that while it will have some solubility in organic solvents, its aqueous solubility is likely to be limited. The presence of a primary amine and a carbonyl group provides sites for hydrogen bonding, which can influence its interactions with protic solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the compound and is a critical parameter for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[2][3][4]

Principle

An excess of the solid compound is equilibrated with a known volume of the solvent of interest until the concentration of the dissolved compound reaches a constant value. The solid and liquid phases are then separated, and the concentration of the compound in the supernatant is determined analytically.

Experimental Protocol

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., Water, pH buffers, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotating wheel in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid should remain at the end of the experiment.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly and place them on an orbital shaker or rotating wheel in an incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

For efficient separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification by HPLC

An accurate and validated analytical method is crucial for the quantification of the dissolved compound. A reverse-phase HPLC-UV method is a suitable choice for this compound.

HPLC Method Parameters (starting point for optimization):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) can be optimized.[5][6] A potential starting gradient could be 30% to 70% Acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended for initial method development).

-

Injection Volume: 10 µL

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of the diluted solubility samples can then be determined from this calibration curve.

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility and pKa Determination

The presence of a primary amino group in this compound suggests that its aqueous solubility will be pH-dependent.[7][8][9] In acidic conditions, the amino group will be protonated, forming a more polar and, therefore, more water-soluble salt. The pKa of the compound, the pH at which the protonated and unprotonated forms are present in equal concentrations, is a critical parameter for predicting this behavior.

Principle of pKa Determination

The pKa of an aromatic amine can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.[10][11] The spectrophotometric method relies on the difference in the UV-Vis absorbance spectra of the protonated and unprotonated forms of the molecule.

Experimental Protocol for Spectrophotometric pKa Determination

Materials:

-

This compound

-

A series of buffers with known pH values covering the expected pKa range

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Preparation of Measurement Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of each sample over a suitable wavelength range.

-

Identify the wavelength(s) at which the absorbance difference between the fully protonated and unprotonated forms is maximal.

-

-

Data Analysis:

-

The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the sample at a given pH.

-

AB is the absorbance of the unprotonated (basic) form.

-

AA is the absorbance of the protonated (acidic) form.

-

-

By plotting log[(A - AB) / (AA - A)] against pH, a linear relationship should be observed, and the pKa is the pH at which the log term is zero.

-

Logical Relationship of Factors Influencing Solubility

Caption: Factors Influencing the Solubility of this compound.

Conclusion

The solubility profile of this compound is a critical dataset for its effective utilization in pharmaceutical research and development. This technical guide has provided a comprehensive framework for the systematic evaluation of its solubility. By implementing the detailed protocols for thermodynamic solubility determination and pKa measurement, researchers can generate the high-quality, reliable data necessary to guide solvent selection, optimize reaction and purification conditions, and inform formulation strategies. A thorough understanding of the interplay between the compound's intrinsic properties and the characteristics of the solvent system is essential for overcoming potential development hurdles and ensuring the successful progression of drug candidates.

References

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. [Link]

-

Simple Method for the Estimation of pKa of Amines. (n.d.). Semantic Scholar. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. (2021). University of Ibadan Journals. [Link]

-

Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. [Link]

-

1-(4-Chlorophenyl)ethanone. (2018). SIELC Technologies. [Link]

-

Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 154-160. [Link]

-

Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(22), 7587-7593. [Link]

-

Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (2020). Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 161-162. [Link]

-

Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons. [Link]

-

El-Ghorab, A. H., et al. (2010). The effect of pH on flavor formation and antioxidant activity of amino acid and sugars interaction products. Journal of the American Oil Chemists' Society, 87(7), 781-790. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Thermochemical Landscape of 1-(4-Amino-2-chlorophenyl)ethanone

An in-depth technical guide on the core thermochemical data of 1-(4-Amino-2-chlorophenyl)ethanone for researchers, scientists, and drug development professionals.

Introduction: this compound (CAS No: 72531-23-8) is a substituted acetophenone derivative whose structural motifs—a halogenated aromatic ring, an amino group, and a ketone—make it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] A comprehensive understanding of its thermochemical properties is not merely an academic exercise; it is a critical prerequisite for safe, efficient, and scalable chemical process development. This guide provides a deep dive into the essential thermochemical parameters for this compound, outlining both the experimental and computational methodologies required for their robust determination. As a Senior Application Scientist, my focus is not just on the data itself, but on the causality behind the chosen methods and the self-validating nature of a well-designed experimental and computational workflow.

Part 1: The Foundation: Experimental Determination of Thermochemical Properties

The bedrock of any thermochemical dataset is high-quality experimental measurement. For a solid organic compound like this compound, the primary parameters of interest are the enthalpy of formation, the energetics of phase transitions (sublimation and fusion), and the heat capacity.

Standard Molar Enthalpy of Formation (ΔfH°(s))

The standard molar enthalpy of formation represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. For this compound, the formation reaction is:

8C(graphite) + 4H2(g) + ½Cl2(g) + ½N2(g) + ½O2(g) → C8H8ClNO(s)

Direct measurement of this reaction is impractical. Instead, we determine the standard molar enthalpy of combustion (ΔcH°) through calorimetry and apply Hess's Law.

Core Technique: Rotating-Bomb Combustion Calorimetry

Given the presence of chlorine, a static-bomb calorimeter is insufficient as the combustion products (HCl, Cl2, etc.) would corrode the vessel and lead to inaccurate results. A rotating-bomb calorimeter is the authoritative standard.

Causality Behind the Choice: The rotation of the bomb after combustion ensures that the gaseous products fully dissolve in a pre-loaded aqueous solution (e.g., arsenious oxide or hydrazine dihydrochloride solution), allowing for a complete analysis of the final state and a precise correction for the formation of nitric acid and chloroauric acid (if a platinum-lined bomb is used). This rigorous containment and analysis are essential for achieving the low uncertainties required for high-quality thermochemical data.[3] Studies on related compounds like monochloroaniline and dichloroacetophenone isomers have successfully employed this technique to derive their enthalpies of formation.[4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of this compound (approx. 0.5-1.0 g) of known mass and high purity is placed in a silica crucible. A cotton fuse of known mass and combustion energy is attached.

-

Bomb Loading: 1 mL of a reducing solution (e.g., hydrazine dihydrochloride) is added to the bomb to quantitatively reduce all chlorine products to HCl.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3.0 MPa.

-

Calorimetric Measurement: The bomb is placed in the calorimeter's isothermal jacket. The system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change (ΔT) of the water in the calorimeter is recorded with high precision.

-

Energy Equivalent Calibration: The energy equivalent of the calorimeter (εcalor) is determined separately by combusting a certified standard, such as benzoic acid.

-

Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed for nitric acid (via titration) and hydrochloric acid to apply necessary corrections.

-

Calculation: The standard specific energy of combustion (Δcu°) is calculated, and from this, the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°(s)) are derived.

Enthalpy of Phase Transition: Sublimation (ΔgcrH°)

The enthalpy of sublimation is crucial for deriving the gas-phase enthalpy of formation, a key parameter for computational chemistry comparisons. For low-volatility compounds, this can be challenging.[5]

Core Technique: Calvet High-Temperature Vacuum Sublimation

The Calvet microcalorimeter directly measures the heat absorbed during the isothermal sublimation of the sample under a high vacuum. This provides a direct and reliable value for the enthalpy of sublimation.

Alternative Techniques:

-

Knudsen Effusion Method: This technique measures the mass loss of a substance effusing through a small orifice as a function of temperature. The vapor pressure is determined, and the sublimation enthalpy is calculated using the Clausius-Clapeyron equation.[6]

-

Solution Calorimetry: This newer method involves measuring the enthalpy of solution of the compound in a suitable solvent and using a group-additivity scheme to calculate the solvation enthalpy. The sublimation enthalpy can then be derived from these values.[7]

Heat Capacity (Cp,m) and Fusion Properties (ΔlcrH°, Tfus)

Core Technique: Differential Scanning Calorimetry (DSC)

DSC is a versatile and powerful technique for measuring the heat flow associated with material transitions as a function of temperature.[8][9][10] It is the primary method for determining heat capacity, melting point (Tfus), and the enthalpy of fusion (ΔlcrH°).

Causality Behind the Choice: DSC requires only a small amount of sample (2-5 mg) and provides a wealth of information in a single experiment. By measuring the difference in heat flow required to increase the temperature of the sample and an inert reference, we can directly observe phase transitions and changes in heat capacity.[8]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small quantity (2-5 mg) of this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heat Capacity Measurement: The sample is heated at a controlled linear rate (e.g., 10 K·min-1) over the desired temperature range (e.g., from 298.15 K to just below the melting point). The heat flow is measured. The measurement is repeated with a sapphire standard to calibrate the heat capacity signal.

-

Fusion Measurement: The sample is heated through its melting point. The temperature at the peak of the endotherm corresponds to the melting temperature (Tfus), and the integrated area of the peak gives the enthalpy of fusion (ΔlcrH°).

-

Data Analysis: The heat flow data is analyzed to calculate the molar heat capacity (Cp,m) as a function of temperature.

Experimental Workflow Diagram

Caption: Workflow for experimental determination of key thermochemical data.

Part 2: In Silico Corroboration: Computational Thermochemistry

Computational methods provide a powerful complement to experimental data. They can be used to validate experimental results and to derive data that is difficult to measure directly. For halogenated aromatic amines, a careful choice of methodology is critical.[11][12]

Quantum Chemical Calculations

High-level ab initio or Density Functional Theory (DFT) calculations are used to determine the gas-phase enthalpy of formation.

Core Technique: Isodesmic Reaction Scheme with G3/G4 or W1/W2 Theories

Causality Behind the Choice: Calculating the enthalpy of formation from first principles (atomization energy) is prone to large errors. An isodesmic or homodesmotic reaction scheme provides a path to significant error cancellation. In this approach, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of this reaction is calculated computationally. If the experimental enthalpies of formation are known for all other species in the reaction, the enthalpy of formation for the target molecule can be determined with high accuracy. High-level composite methods like G3 or G4 theory are designed to approximate coupled-cluster level accuracy at a lower computational cost and are well-suited for this purpose.

Computational Workflow Diagram

Caption: Workflow for high-accuracy computational thermochemistry.

Part 3: Synthesis, Validation, and Application

The power of this dual approach lies in the synthesis of the experimental and computational data into a thermodynamically consistent set.

Data Validation and Synthesis

A key validation check is to compare the experimentally derived gas-phase enthalpy of formation with the computationally derived value.

-

Experimental ΔfH°(g) = ΔfH°(s) + ΔgcrH°

-

Computational ΔfH°(g) from isodesmic reactions.

Agreement between these two values to within a few kJ·mol-1 provides a high degree of confidence in the entire dataset.

Summary of Core Thermochemical Data

The following table summarizes the essential thermochemical data to be determined for this compound.

| Parameter | Symbol | Typical Experimental Method | Significance |

| Standard Molar Enthalpy of Formation (Solid) | ΔfH°(s) | Rotating-Bomb Combustion Calorimetry | Fundamental thermodynamic stability in the solid state. |

| Standard Molar Enthalpy of Sublimation | ΔgcrH° | Calvet Calorimetry / Knudsen Effusion | Energy required for solid-to-gas transition; links solid and gas phase data. |

| Standard Molar Enthalpy of Formation (Gas) | ΔfH°(g) | Derived (Experimental + Computational) | Intrinsic molecular stability; essential for gas-phase reaction modeling. |

| Molar Heat Capacity (Solid) | Cp,m(s) | Differential Scanning Calorimetry (DSC) | Response of the substance to temperature changes. |

| Melting Temperature | Tfus | Differential Scanning Calorimetry (DSC) | Key physical property for processing and handling. |

| Molar Enthalpy of Fusion | ΔlcrH° | Differential Scanning Calorimetry (DSC) | Energy required for melting; related to crystal lattice energy. |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Calculated from ΔfH° and S° | Ultimate predictor of thermodynamic spontaneity and equilibrium position.[13][14][15] |

Application in Drug Development and Process Safety

-

Hazard Analysis: The enthalpy of formation is a direct input for predicting the energy release of potential decomposition reactions, allowing for robust safety assessments.

-

Polymorph Screening: DSC is a cornerstone of polymorph screening, helping to identify and characterize different crystalline forms which can have vastly different stabilities, dissolution rates, and bioavailability.

-

Process Optimization: Understanding the heat capacity and enthalpies of phase transitions allows engineers to design and control heating, cooling, and crystallization processes efficiently and safely.

-

Reaction Modeling: Gas-phase data allows for the accurate modeling of reaction mechanisms and the prediction of equilibrium constants, guiding synthetic route selection.

Conclusion

Establishing a reliable and comprehensive thermochemical dataset for this compound is a foundational step for its transition from a laboratory reagent to a scalable industrial intermediate. The approach detailed in this guide—a synergistic combination of high-precision experimental techniques like rotating-bomb calorimetry and DSC with high-accuracy computational chemistry—provides a self-validating system. This ensures the generation of trustworthy and authoritative data, empowering researchers and drug development professionals to make informed decisions regarding process safety, efficiency, and final product formulation.

References

-

Zherikova, K. V., & Verevkin, S. P. (2015). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. The Journal of Chemical Thermodynamics, 91, 140-148. ([Link])

-

Ribeiro da Silva, M. A. V., et al. (2001). Measurement of the enthalpies of vaporization and sublimation of solids aromatic hydrocarbons by differential scanning calorimetry. The Journal of Chemical Thermodynamics, 33(7), 857-867. ([Link])

-

Ribeiro da Silva, M. A. V., et al. (2008). Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. The Journal of Physical Chemistry B, 112(49), 15856–15862. ([Link])

-

Yagofarov, M. I., et al. (2022). Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. The Journal of Chemical Thermodynamics, 174, 106861. ([Link])

-

Yagofarov, M. I., Balakhontsev, I. S., Miroshnichenko, E. A., & Solomonov, B. N. (2022). Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. The Journal of Chemical Thermodynamics, 174, 106861. ([Link])

-

Stansbury, J. W. (1999). Evaluation of tertiary amine co-initiators using differential scanning photocalorimetry. Journal of Macromolecular Science, Part A, 36(9), 1227-1239. ([Link])

-

Fulem, M., et al. (2023). Recommended Sublimation Pressures and Enthalpies for Biphenyl and trans-Stilbene. Journal of Physical and Chemical Reference Data, 52(2), 023101. ([Link])

-

Shixova, E. A., et al. (2022). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design, 22(12), 7352–7365. ([Link])

-

ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ([Link])

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). ([Link])

-

Ghoshal, K., & Kumar, A. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 18(10), 6615-6639. ([Link])

-

Wikipedia. (n.d.). Differential scanning calorimetry. ([Link])

-

Khan Academy. (n.d.). Free energy of formation. ([Link])

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. ([Link])

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). ([Link])

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. ([Link])

-

Science Ready. (n.d.). ΔH of Combustion and Neutralisation, Calorimetry. ([Link])

-

ResearchGate. (n.d.). Enthalpy and Gibbs free energy for the larger compounds formed. ([Link])

-

ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ([Link])

-

To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ([Link])

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. ([Link])

-

McGill University. (n.d.). Halogen Chemistry. ([Link])

-

Beckett, A. H., & Jones, G. R. (1977). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Journal of Pharmacy and Pharmacology, 29(7), 416-421. ([Link])

-

YouTube. (2014). 5 Calorimetry Calculations (combustion). ([Link])

-

de Souza, G. L. C., et al. (2022). Experimental and Theoretical Constraints on Amino Acid Formation from PAHs in Asteroidal Settings. Life, 12(2), 282. ([Link])

-

ResearchGate. (n.d.). Combustion Calorimetry. ([Link])

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Topic: Potential Applications of 1-(4-Amino-2-chlorophenyl)ethanone in Medicinal Chemistry

An In-depth Technical Guide for Medicinal Chemistry Professionals

Abstract